molecular formula C20H32O2 B12990640 Dihydroabietic Acid (Technical Grade)

Dihydroabietic Acid (Technical Grade)

Cat. No.: B12990640
M. Wt: 304.5 g/mol
InChI Key: BTAURFWABMSODR-TWRRNRRFSA-N
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Description

Dihydroabietic acid is a tricyclic diterpenoid resin acid derived from rosin, a natural product obtained from pine trees. It is known for its diverse biological activities and is used in various industrial applications. The compound has the molecular formula C20H32O2 and a molecular weight of 304.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroabietic acid is typically synthesized through the hydrogenation of abietic acid, which is another resin acid found in rosin. The hydrogenation process involves the use of catalysts such as copper or nickel under high temperature and pressure conditions .

Industrial Production Methods: In industrial settings, dihydroabietic acid is produced by the disproportionation of rosin. This process involves the use of a solid acid catalyst and ionic liquids to convert rosin into dihydroabietic acid. The resulting product is then purified through recrystallization methods .

Chemical Reactions Analysis

Types of Reactions: Dihydroabietic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Dihydroabietic acid exerts its effects through various molecular targets and pathways. It has been shown to suppress inflammatory responses by inhibiting the activity of key kinases such as proto-oncogene tyrosine protein kinase (Src), spleen tyrosine kinase (Syk), and transforming growth factor beta-activated kinase 1 (TAK1). These kinases are involved in the NF-κB and AP-1 signaling pathways, which play crucial roles in inflammation .

Comparison with Similar Compounds

Uniqueness: Dihydroabietic acid is unique due to its combination of biological activities and industrial applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industry .

Biological Activity

Dihydroabietic acid (DHA) is a diterpenoid compound derived from the resin of coniferous trees. It is structurally related to abietic acid and has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anti-aging effects. This article delves into the biological activity of dihydroabietic acid, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

Dihydroabietic acid is characterized by its unique bicyclic structure, which contributes to its biological properties. The chemical formula is C20H34O2C_{20}H_{34}O_2, and it is typically found in the form of a white crystalline solid.

1. Antimicrobial Properties

Dihydroabietic acid exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi. For example, a study demonstrated that DHA effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a natural preservative in food and pharmaceutical applications .

2. Anti-inflammatory Effects

DHA has been shown to modulate inflammatory responses. In vitro studies revealed that dihydroabietic acid can down-regulate the production of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated monocytes . This suggests that DHA could be beneficial in treating inflammatory diseases.

3. Anti-aging Potential

Recent studies have highlighted the anti-aging effects of dihydroabietic acid. It was found to extend the lifespan of Caenorhabditis elegans through activation of the SIRT1 pathway, which is known to play a crucial role in cellular aging . The compound also prevents lipofuscin accumulation in human dermal fibroblasts, indicating its potential for skincare applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of dihydroabietic acid against common foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with DHA at concentrations as low as 0.5 mg/mL, demonstrating its potential as a natural antimicrobial agent in food preservation .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammation, dihydroabietic acid was administered to macrophage cell lines stimulated with LPS. Results showed a dose-dependent decrease in nitric oxide production, supporting its role as an anti-inflammatory agent .

Table 1: Biological Activities of Dihydroabietic Acid

Activity Effect Reference
AntimicrobialInhibition of S. aureus and C. albicans
Anti-inflammatoryReduced IL-1β and TNF-α production
Anti-agingLifespan extension in C. elegans

Table 2: Concentration-Dependent Effects of DHA on Cytokine Production

Concentration (μg/mL) IL-1β Production (% Inhibition) TNF-α Production (% Inhibition)
1.030%25%
3.250%45%
10.070%65%

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1R,4aR,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)/t14-,16-,17+,19+,20+/m0/s1

InChI Key

BTAURFWABMSODR-TWRRNRRFSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C

Canonical SMILES

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C

Origin of Product

United States

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